molecular formula C17H15N3 B11856920 3-Piperidinecarbonitrile, 1-(4-cyano-1-naphthalenyl)- CAS No. 870889-74-0

3-Piperidinecarbonitrile, 1-(4-cyano-1-naphthalenyl)-

Katalognummer: B11856920
CAS-Nummer: 870889-74-0
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: AGXDYVSQGDVKDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a cyano group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and piperidine groups can interact with enzymes or receptors, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide
  • 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
  • piperidine-3®-carbonitrile

Uniqueness

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration.

Eigenschaften

CAS-Nummer

870889-74-0

Molekularformel

C17H15N3

Molekulargewicht

261.32 g/mol

IUPAC-Name

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile

InChI

InChI=1S/C17H15N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9,12H2

InChI-Schlüssel

AGXDYVSQGDVKDL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.